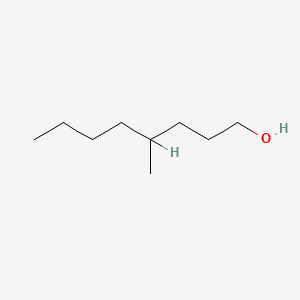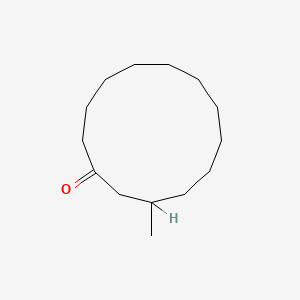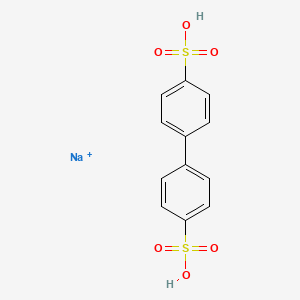
(1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two sulfonic acid groups attached to the biphenyl structure, which are neutralized by sodium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure complete sulfonation.
Industrial Production Methods: Industrial production of this compound may involve continuous sulfonation processes where biphenyl is reacted with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt. This method allows for large-scale production with high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of sulfonic acid groups, the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The biphenyl core can undergo oxidation and reduction reactions, although the sulfonic acid groups generally remain unaffected.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration and halogens for halogenation under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Nitration: Produces nitro-substituted biphenyl derivatives.
Halogenation: Produces halogenated biphenyl derivatives.
Coupling Reactions: Produces extended biphenyl structures with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Staining: Utilized in histological staining techniques due to its ability to bind to specific biological structures.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its chromophoric properties.
Polymers: Incorporated into polymer matrices to enhance properties like thermal stability and conductivity.
Mécanisme D'action
The mechanism by which (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope. The sulfonic acid groups enhance its solubility and reactivity, making it a versatile compound in various applications.
Comparaison Avec Des Composés Similaires
Congo Red: Another biphenyl derivative with sulfonic acid groups, used primarily as a dye.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Used in similar applications but differs in its amino functional groups.
Uniqueness: (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt is unique due to its specific structure, which provides distinct reactivity and solubility properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
31139-42-1 |
|---|---|
Formule moléculaire |
C12H8Na2O6S2 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
disodium;4-(4-sulfonatophenyl)benzenesulfonate |
InChI |
InChI=1S/C12H10O6S2.2Na/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
MGMVOXYEEIGQEG-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
31139-42-1 |
Numéros CAS associés |
5314-37-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



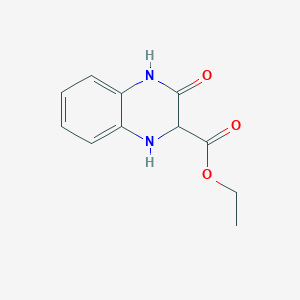
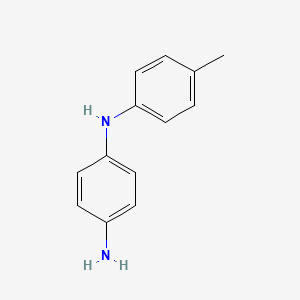
![[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1622011.png)
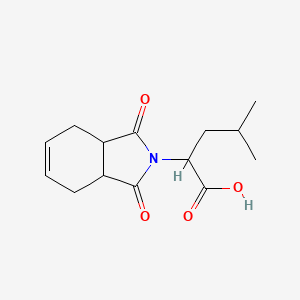
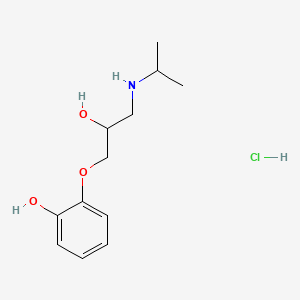
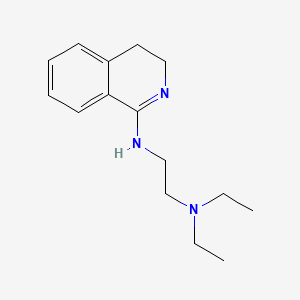
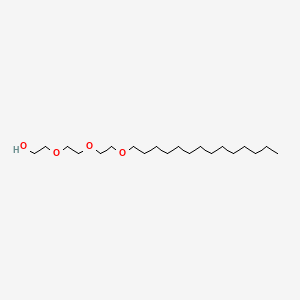
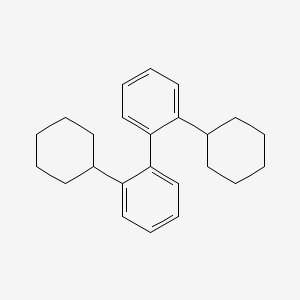
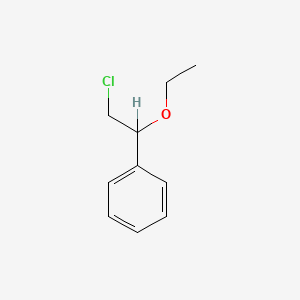
![1-[2-Chloro-3-(2-methylpropoxy)propyl]pyrrolidine](/img/structure/B1622021.png)
![4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butyryl chloride](/img/structure/B1622022.png)
